molecular formula C11H11FN4 B1469984 N4-(4-fluorobenzyl)pyrimidine-4,6-diamine CAS No. 1488042-66-5

N4-(4-fluorobenzyl)pyrimidine-4,6-diamine

Cat. No. B1469984
M. Wt: 218.23 g/mol
InChI Key: IYEUFLDXYQNOEO-UHFFFAOYSA-N
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Description

“N4-(4-fluorobenzyl)pyrimidine-4,6-diamine” is a chemical compound. However, there is limited information available about this specific compound. It is related to other compounds such as “6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine” and “N4-(4-fluorophenethyl)pyrimidine-4,6-diamine” which have been mentioned in various sources123.



Synthesis Analysis

The synthesis of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine is not explicitly mentioned in the available literature. However, there are methods for synthesizing similar compounds. For instance, the synthesis of pyrimido[4,5-d]pyrimidines involves various methods including reactivities of the substituents linked to the ring carbon and nitrogen atoms4. Another study mentions the synthesis of N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives5.



Molecular Structure Analysis

The molecular structure of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine is not directly available. However, related compounds like “6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine” have a molecular formula of C11H10ClFN41. Another related compound, “N4-(4-fluorophenethyl)pyrimidine-4,6-diamine”, has a molecular formula of C12H13FN42.



Chemical Reactions Analysis

The specific chemical reactions involving N4-(4-fluorobenzyl)pyrimidine-4,6-diamine are not detailed in the available literature. However, there are studies on the chemical reactions of related compounds. For example, the reaction of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions6.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine are not detailed in the available literature. However, related compounds like “6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine” have a molecular weight of 252.681.


Safety And Hazards

The safety and hazards associated with N4-(4-fluorobenzyl)pyrimidine-4,6-diamine are not explicitly mentioned in the available literature. However, it’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for the study and application of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine are not explicitly mentioned in the available literature. However, related compounds have been studied for their potential therapeutic applications, suggesting that similar compounds could also be of interest in the field of medicinal chemistry5.


properties

IUPAC Name

4-N-[(4-fluorophenyl)methyl]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEUFLDXYQNOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(4-fluorobenzyl)pyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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